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molecular formula C9H10O B7767131 2-Allylphenol CAS No. 26761-75-1

2-Allylphenol

Cat. No. B7767131
M. Wt: 134.17 g/mol
InChI Key: QIRNGVVZBINFMX-UHFFFAOYSA-N
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Patent
US04060563

Procedure details

To a reaction bottle was added 8.0 moles of phenol (753 grams) dissolved in 1,200ml of isopropanol. To this was added 8.0 moles of sodium hydroxide (320 grams) dissolved in 300ml of water. The bottle was rinsed three times by adding each time 200ml of isopropanol with reaction of the sodium hydroxide and phenol occurring immediately. Allyl chloride, in an amount of 9.6 moles, was charged. The mixture was then agitated and heated. A slight nitrogen pressure of approximately 70 kPa (10 psig) was placed on the reaction bottle. The reactor was brought up to a temperature of approximately 70° C. After approximately 5 hours at 70° C, the formation of allyl phenyl ether was judged complete and the reaction bottle was allowed to come to room temperature. The reaction mixture was then washed twice with 3 liters of water to remove sodium chloride, isopropanol, and unreacted sodium phenoxide as well as other by-products. The bottle was then charged with 3 liters of toluene, mixed, and heated to a temperature of approximately 100° C. An azeotropic distillation occured and was continued for approximately 3 hours during which time the toluene was distilled off along with traces of water, isopropanol, unreacted allyl chloride, and other by-products. The remaining allyl phenyl ether was sufficiently pure to be thermally rearranged to 2-allyl phenol. The rearrangement process occurred at 200° C and continued for approximately 5 hours. After this time, the reaction was stopped and a gas chromatographic analysis of the product was made. A 2-allyl phenol yield of 90.6 percent was achieved.
Quantity
753 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
90.6%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[CH2:10](Cl)[CH:11]=[CH2:12].C1(OCC=C)C=CC=CC=1>C(O)(C)C.O>[CH2:12]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[CH:11]=[CH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
753 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
320 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OCC=C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was then agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The bottle was rinsed three times
ADDITION
Type
ADDITION
Details
by adding each time 200ml of isopropanol
CUSTOM
Type
CUSTOM
Details
with reaction of the sodium hydroxide and phenol occurring immediately
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
was brought up to a temperature of approximately 70° C
CUSTOM
Type
CUSTOM
Details
to come to room temperature
WASH
Type
WASH
Details
The reaction mixture was then washed twice with 3 liters of water
CUSTOM
Type
CUSTOM
Details
to remove sodium chloride, isopropanol, and unreacted sodium phenoxide as well as other by-products
ADDITION
Type
ADDITION
Details
The bottle was then charged with 3 liters of toluene
ADDITION
Type
ADDITION
Details
mixed
DISTILLATION
Type
DISTILLATION
Details
An azeotropic distillation
WAIT
Type
WAIT
Details
was continued for approximately 3 hours during which time
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off along with traces of water, isopropanol, unreacted allyl chloride, and other by-products
CUSTOM
Type
CUSTOM
Details
occurred at 200° C
WAIT
Type
WAIT
Details
continued for approximately 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C=C)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04060563

Procedure details

To a reaction bottle was added 8.0 moles of phenol (753 grams) dissolved in 1,200ml of isopropanol. To this was added 8.0 moles of sodium hydroxide (320 grams) dissolved in 300ml of water. The bottle was rinsed three times by adding each time 200ml of isopropanol with reaction of the sodium hydroxide and phenol occurring immediately. Allyl chloride, in an amount of 9.6 moles, was charged. The mixture was then agitated and heated. A slight nitrogen pressure of approximately 70 kPa (10 psig) was placed on the reaction bottle. The reactor was brought up to a temperature of approximately 70° C. After approximately 5 hours at 70° C, the formation of allyl phenyl ether was judged complete and the reaction bottle was allowed to come to room temperature. The reaction mixture was then washed twice with 3 liters of water to remove sodium chloride, isopropanol, and unreacted sodium phenoxide as well as other by-products. The bottle was then charged with 3 liters of toluene, mixed, and heated to a temperature of approximately 100° C. An azeotropic distillation occured and was continued for approximately 3 hours during which time the toluene was distilled off along with traces of water, isopropanol, unreacted allyl chloride, and other by-products. The remaining allyl phenyl ether was sufficiently pure to be thermally rearranged to 2-allyl phenol. The rearrangement process occurred at 200° C and continued for approximately 5 hours. After this time, the reaction was stopped and a gas chromatographic analysis of the product was made. A 2-allyl phenol yield of 90.6 percent was achieved.
Quantity
753 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
90.6%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[CH2:10](Cl)[CH:11]=[CH2:12].C1(OCC=C)C=CC=CC=1>C(O)(C)C.O>[CH2:12]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[CH:11]=[CH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
753 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
320 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OCC=C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was then agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The bottle was rinsed three times
ADDITION
Type
ADDITION
Details
by adding each time 200ml of isopropanol
CUSTOM
Type
CUSTOM
Details
with reaction of the sodium hydroxide and phenol occurring immediately
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
was brought up to a temperature of approximately 70° C
CUSTOM
Type
CUSTOM
Details
to come to room temperature
WASH
Type
WASH
Details
The reaction mixture was then washed twice with 3 liters of water
CUSTOM
Type
CUSTOM
Details
to remove sodium chloride, isopropanol, and unreacted sodium phenoxide as well as other by-products
ADDITION
Type
ADDITION
Details
The bottle was then charged with 3 liters of toluene
ADDITION
Type
ADDITION
Details
mixed
DISTILLATION
Type
DISTILLATION
Details
An azeotropic distillation
WAIT
Type
WAIT
Details
was continued for approximately 3 hours during which time
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off along with traces of water, isopropanol, unreacted allyl chloride, and other by-products
CUSTOM
Type
CUSTOM
Details
occurred at 200° C
WAIT
Type
WAIT
Details
continued for approximately 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C=C)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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